molecular formula C22H24N2O3 B11386175 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11386175
M. Wt: 364.4 g/mol
InChI Key: CQBZYLJKDPFGDK-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a phenoxy group, an oxazole ring, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 2-[5-Methyl-2-(propan-2-yl)phenoxy]acethydrazide. This intermediate is synthesized by refluxing 2-[5-Methyl-2-(propan-2-yl)phenoxy]acethydrazide (0.01 mol) and ethyl [5-methyl-2-(propan-2-yl)phenoxy]acetate (0.01 mol) in ethanol with a catalytic amount of anhydrous sodium acetate for 2-3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-[5-Methyl-2-(propan-2-yl)phenoxy]acetohydrazide: This compound shares a similar phenoxy group but lacks the oxazole ring and acetamide moiety.

    5-Methyl-2-(propan-2-yl)phenol: This compound contains the phenol group but lacks the acetamide and oxazole functionalities.

Uniqueness

2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is unique due to its combination of a phenoxy group, an oxazole ring, and an acetamide moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H24N2O3/c1-14(2)18-10-7-16(4)11-20(18)26-13-21(25)23-22-12-19(24-27-22)17-8-5-15(3)6-9-17/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

CQBZYLJKDPFGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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